8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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Overview
Description
8-Amino-1,4-dioxaspiro[45]decane-8-carbonitrile is an organic compound with the molecular formula C9H14N2O2 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system with an amino group and a nitrile group attached at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrile precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.
Scientific Research Applications
8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The amino and nitrile groups play crucial roles in these interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile: Similar in structure but with a methyl group instead of an amino group.
8-Methylene-1,4-dioxaspiro[4.5]decane: Lacks the amino and nitrile groups, making it less reactive in certain chemical reactions.
Uniqueness
8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which provide distinct reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
8-amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOVNWPDKUEWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)N)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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